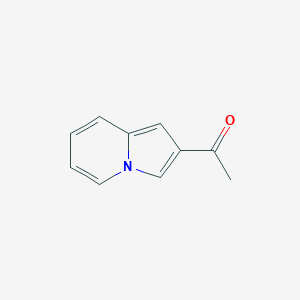

1-Indolizin-2-ylethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-indolizin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8(12)9-6-10-4-2-3-5-11(10)7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQPUNMMDJWKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN2C=CC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482248 | |

| Record name | 1-(Indolizin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58475-97-1 | |

| Record name | 1-(Indolizin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Indolizin 2 Ylethanone and Its Analogues

Established Synthetic Routes to the Indolizine (B1195054) Core

1,3-Dipolar Cycloaddition Reactions

1,3-dipolar cycloaddition represents a powerful and widely employed strategy for the construction of the indolizine nucleus. acs.orgwikipedia.orgorganic-chemistry.org This approach typically involves the reaction of a 1,3-dipole with a dipolarophile, leading to the formation of a five-membered ring, which in this case is the pyrrole (B145914) ring of the indolizine system. wikipedia.org

A cornerstone of indolizine synthesis is the 1,3-dipolar cycloaddition involving pyridinium (B92312) ylides. researchgate.netresearchgate.net These ylides, which are readily generated in situ from the corresponding pyridinium salts by treatment with a base, act as the 1,3-dipole. researchgate.netacs.org The stability of the pyridinium ylide is often enhanced by the presence of electron-withdrawing groups on the carbanionic carbon. researchgate.net

The general mechanism involves the deprotonation of a pyridinium salt to form the pyridinium ylide. This reactive intermediate then undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile. researchgate.net The resulting dihydroindolizine intermediate subsequently aromatizes, often through oxidation, to yield the final indolizine product. nih.gov

A variety of catalysts have been employed to facilitate the generation of pyridinium ylides, including photocatalysis, thermocatalysis, and metal-catalysis. researchgate.net For instance, Rh(II) has been used to catalyze the 1,3-dipolar cycloaddition of a diazoacetyl-substituted pyrrolidinone with methyl acrylate (B77674) to form an indolizinone derivative.

Electron-deficient alkynes and alkenes are common dipolarophiles in the synthesis of indolizines. nih.govacs.orgnih.gov The reaction of pyridinium ylides with these substrates provides a direct route to functionalized indolizines. The presence of electron-withdrawing groups on both the pyridinium ylide and the alkyne or alkene generally leads to higher yields. nih.gov

For example, the reaction of pyridinium ylides with propiolic esters or amides has been shown to proceed under mild conditions, even in aqueous buffers at room temperature, to afford indolizine derivatives. nih.gov Similarly, a one-pot synthesis of multisubstituted indolizines has been developed from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes using TEMPO as an oxidant under transition-metal-free conditions. organic-chemistry.org Another approach involves a copper-catalyzed reaction of pyridine (B92270), acetophenone, and a nitroolefin to produce indolizines in high yields. nih.gov

The reaction of 2-alkylazaarenes with terminal alkenes, catalyzed by copper, provides an atom-economic pathway to indolizines. organic-chemistry.org Furthermore, a [3 + 2]-annulation of gem-difluoroalkenes with pyridinium ylides has been developed, using ambient air as the oxidant, to afford functionalized 2-fluoroindolizines. acs.org

| Dipolarophile | Catalyst/Conditions | Product Type |

| Electron-deficient alkynes | Base, mild conditions | Functionalized indolizines |

| Electron-deficient alkenes | TEMPO (oxidant) | Multisubstituted indolizines |

| Nitroolefins | Copper catalyst | Indolizines |

| Terminal alkenes | Copper catalyst | Indolizines |

| gem-Difluoroalkenes | Ambient air (oxidant) | 2-Fluoroindolizines |

Cyclization Reactions

Cyclization reactions offer an alternative and historically significant avenue for the synthesis of the indolizine framework. nih.gov These methods typically involve the formation of one of the rings of the bicyclic system from a pre-functionalized precursor.

Acid-catalyzed cyclization of appropriately substituted pyridine derivatives can lead to the formation of the indolizine ring system. For instance, the cyclization of 3-(2-bromophenyl)propionic acid at low temperatures in the presence of a strong base like n-butyllithium has been used to synthesize 1-indanone, a related bicyclic structure. nih.gov While not a direct synthesis of 1-indolizin-2-ylethanone, this illustrates the principle of intramolecular cyclization to form fused ring systems. A more direct example is the copper-catalyzed cyclization of gem-difluoroalkenes with 2-(pyridin-2-yl)acetate derivatives, which proceeds via cleavage of C-F bonds to give bisubstituted indolizines. rsc.org

The Chichibabin (or Tschitschibabin) indolizine synthesis is a classic and efficient method for preparing indolizines. nih.govbeilstein-journals.org The reaction typically involves the quaternization of a pyridine derivative with an α-halocarbonyl compound to form a pyridinium salt. beilstein-journals.org Subsequent treatment of this salt with a base generates a pyridinium ylide, which then undergoes an intramolecular cyclization to form the indolizine ring. acs.org

A key intermediate in this process is the pyridinium N-ylide, which is also central to the 1,3-dipolar cycloaddition pathway. beilstein-journals.org The Chichibabin synthesis can be seen as a specific application of this reactivity, where the dipolarophile is part of the same molecule as the ylide precursor. The reaction has been successfully applied to synthesize a variety of indolizine derivatives, including those linked to other heterocyclic systems like sydnones. beilstein-journals.org

Recent studies have revisited the Chichibabin synthesis, exploring variations such as the solvolysis of tetrahydroquinolizinium ylides to form indolizinones without the need for a base. acs.orgacs.orgnih.gov This research has also shed light on the reaction mechanism, suggesting the involvement of a ketene (B1206846) intermediate. acs.orgnih.gov

| Reagents | Key Intermediate | Product |

| Pyridine, α-halocarbonyl compound, base | Pyridinium ylide | Indolizine |

| Sydnone derivative, pyridines | Sydnone-N-pyridinium bromides | Sydnone-indolizine biheteroaryls |

| Tetrahydroquinolizinium ylides | Ketene | Indolizinones |

Intramolecular Cyclization Pathways

Intramolecular cyclization represents a direct and efficient strategy for the construction of the indolizine framework from suitably functionalized pyridine precursors. These methods often rely on the formation of a new bond between the pyridine nitrogen and a side chain attached at the C2-position.

One prominent approach involves the metal-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic alcohols and their derivatives. nih.gov For instance, platinum(II) and indium(III) catalysts have been shown to effectively mediate the cyclization of pyridine propargylic esters. nih.gov The reaction proceeds via activation of the alkyne by the metal catalyst, followed by nucleophilic attack of the pyridine nitrogen in a 5-endo-dig manner to form the five-membered ring of the indolizine system. nih.gov A range of alkyl-, aryl-, and alkenyl-substituted indolizines can be prepared in modest to good yields using this methodology. nih.gov

Table 1: Metal-Catalyzed Cycloisomerization of Pyridine Propargylic Esters

| Catalyst (5 mol%) | Ligand (10 mol%) | Solvent | Temperature (°C) | Product Type | Ref |

|---|---|---|---|---|---|

| PtCl₂ | 2-(di-tert-butylphosphino)biphenyl | PhH | 70 | Substituted Indolizines | nih.gov |

| InCl₃ | - | PhH | 70 | Substituted Indolizines | nih.gov |

Furthermore, metal-free intramolecular cyclization has been achieved through the acid-catalyzed amination of allylic alcohols. organic-chemistry.org Using either aqueous hydrochloric acid or p-toluenesulfonic acid as the catalyst, this method provides an efficient and general route to multisubstituted indolizines in high yields. organic-chemistry.org Another strategy involves the copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates, offering a mild and efficient pathway to C-1 oxygenated indolizines. organic-chemistry.org

Palladium-Catalyzed Synthesis

Palladium catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, and the construction of the indolizine ring is no exception. rsc.org These methods offer high efficiency, functional group tolerance, and opportunities for regiocontrol.

A direct, multicomponent approach for synthesizing indolizine derivatives involves a palladium iodide-catalyzed oxidative aminocarbonylation. matilda.scienceunical.it This process utilizes 2-(pyridin-2-yl)pent-4-yn-1-carbonyl compounds, a secondary amine, and carbon monoxide in the presence of an oxidant (air). unical.itbohrium.com The reaction is catalyzed by a PdI₂/KI system under relatively mild conditions (100 °C, 20 atm of a 4:1 CO-air mixture) and proceeds through two key steps. unical.it First, the palladium catalyst facilitates the oxidative aminocarbonylation of the terminal alkyne to form a 2-ynamide intermediate. This is followed by an in situ 5-exo-dig cyclization, where the pyridine nitrogen attacks the electron-deficient alkyne, and subsequent aromatization to yield N,N-disubstituted 2-(indolizin-3-yl)acetamides. unical.it This method is notable for its low catalyst loading (0.33 mol% PdI₂) and its ability to generate fluorescent indolizine derivatives. unical.itbohrium.com

The palladium-catalyzed regioselective annulation of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates provides a straightforward and efficient route to polysubstituted indolizines. nih.govorganic-chemistry.org The regioselectivity of this reaction is critically dependent on the choice of the phosphine (B1218219) ligand. nih.govorganic-chemistry.org Using a catalyst system such as Pd₂(dba)₃ with a specific ligand like DPE-Phos allows for the selective formation of the desired indolizine regioisomer. organic-chemistry.org The reaction tolerates a variety of functional groups on both the pyridine and propargyl carbonate starting materials. organic-chemistry.org Mechanistic studies suggest the reaction proceeds through the formation of a (σ-allenyl)palladium(II) intermediate, which then undergoes cyclization and subsequent elimination to afford the indolizine product. organic-chemistry.org

Table 2: Optimized Conditions for Pd-Catalyzed Regioselective Annulation

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Max Yield | Ref |

|---|---|---|---|---|---|---|

| Pd₂(dba)₃ / DPE-Phos | K₂CO₃ | DMSO | 140 | 16 | 61% | organic-chemistry.org |

This strategy has been successfully applied to synthesize a range of indolizines with various substitution patterns at the C1, C2, and C3 positions. nih.govfigshare.com

Palladium, in conjunction with copper, can catalyze tandem coupling and cycloisomerization reactions in a single vessel to produce indolizine derivatives. organic-chemistry.org For example, a one-step synthesis of 3-aminoindolizines can be achieved from the reaction of propargyl amines with heteroaryl bromides using a Pd/Cu catalyst system. organic-chemistry.org The reaction sequence involves an initial coupling step followed by an intramolecular cycloisomerization to form the final heterocyclic product. This approach highlights the versatility of palladium catalysis in orchestrating cascade reactions to build molecular complexity efficiently. organic-chemistry.org

Radical-Induced Synthetic Approaches

Radical-induced synthetic strategies have gained significant attention for constructing heterocyclic frameworks due to their high efficiency and atom economy. researchgate.netrsc.org These methods involve the generation of radical intermediates that undergo cyclization to form the indolizine ring. rsc.org

A novel approach for indolizine synthesis involves the radical cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with various coupling partners. rsc.orgresearchgate.net One such method employs sulfoxonium ylides, leading to structurally diverse methylthio-substituted indolizines in modest yields. rsc.org

Another powerful strategy is the copper/I₂-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins. organic-chemistry.org This reaction provides an efficient and regioselective route to 1,3-disubstituted and 1,2,3-trisubstituted indolizines. organic-chemistry.org Optimization studies found that a combination of Cu(OAc)₂·H₂O, molecular iodine (I₂), and NBu₄Cl gives the best results, with yields reaching up to 80%. organic-chemistry.org Mechanistic investigations point towards a radical pathway involving single-electron oxidation of the starting material, radical addition to the alkene, and subsequent intramolecular cyclization to close the indolizine ring. organic-chemistry.org

Additionally, a metal-free radical cascade cyclization/aromatization reaction has been developed using bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org This method reacts enaminones with pyridine to construct functionalized indolizines, tolerating a wide array of functional groups. A pyridine-boryl radical is proposed as the key intermediate that triggers the reaction cascade. organic-chemistry.org These radical-based methods offer a distinct advantage in their ability to forge C-C or C-X bonds under mild conditions, expanding the toolkit for synthesizing complex indolizine analogues. researchgate.net

Utilizing Sulfoxonium Ylides as Building Blocks

Sulfoxonium ylides have gained prominence as versatile and stable reagents in organic synthesis, often serving as safer surrogates for diazo compounds. nih.gov Their utility extends to the construction of various heterocyclic frameworks. The general reactivity of sulfoxonium ylides involves a dipolar structure with a carbanion adjacent to a positive sulfur moiety, making them excellent nucleophiles. nih.gov

In the context of indolizine synthesis, sulfoxonium ylides can be employed as key building blocks. The synthesis typically involves the reaction of a pyridine derivative with a suitable sulfoxonium ylide. The ylide can be generated by the deprotonation of a corresponding sulfoxonium salt using a strong base. nih.gov While specific examples detailing the synthesis of this compound using this method are not prevalent in recent literature, the principle can be applied. A potential pathway would involve the reaction of a pyridine with a ketosulfoxonium ylide. This approach is analogous to other C-C bond-forming reactions where these ylides participate in cyclizations and annulations. For instance, enantioselective formal C–H insertion reactions of N–H free indoles and pyrroles with sulfoxonium ylides have been developed, showcasing their capacity to form complex heterocyclic structures. google.com

Other Emerging Synthetic Protocols

The field of indolizine synthesis is continually advancing, with new protocols emerging that offer improved efficiency, milder reaction conditions, and greater functional group tolerance. researchgate.netrsc.org These methods are critical for accessing novel analogues of this compound.

A significant trend in modern organic synthesis is the development of metal-free catalytic reactions to avoid the cost and potential toxicity of transition metals. Several such strategies have been successfully applied to the synthesis of indolizines.

One notable approach involves a two-component reaction catalyzed by an acid, which efficiently forms the indolizine ring in a single step with yields ranging from 8-95%. Current time information in Santa Cruz, CA, US. Another powerful method is a three-component reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols that proceeds under solvent- and metal-free conditions to construct the indolizine core. nih.gov Furthermore, relay catalysis using amines and N-heterocyclic carbenes (NHCs) has been employed for the Michael addition-[3+2] fusion of azaarenes and α,β-unsaturated aldehydes. organic-chemistry.org For the synthesis of multisubstituted indolizines, a one-pot method using TEMPO as an oxidant allows for the reaction of α-halo carbonyl compounds, pyridines, and electron-deficient alkenes under transition-metal-free conditions. organic-chemistry.org

| Metal-Free Strategy | Precursors | Catalyst/Reagent | Key Features |

| Acid-Catalyzed Cyclization | Pyridine derivative, second component | Acid | Mild, efficient, one-step ring formation. Current time information in Santa Cruz, CA, US. |

| Three-Component Reaction | 2-(Pyridin-2-yl)acetate, Ynal, Alcohol/Thiol | None | Solvent-free, high efficiency, good functional group tolerance. nih.gov |

| Amine/NHC Relay Catalysis | Azaarene, α,β-Unsaturated aldehyde | Amine and N-Heterocyclic Carbene (NHC) | Michael addition-[3+2] fusion. organic-chemistry.org |

| Oxidative Dehydrogenation | α-Halo carbonyl, Pyridine, Alkene | TEMPO (oxidant) | One-pot, transition-metal-free. organic-chemistry.org |

This table summarizes various metal-free strategies for the synthesis of the indolizine core.

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique, significantly accelerating reaction rates and often improving product yields compared to conventional heating methods. beilstein-journals.org This technology is well-suited for the synthesis of heterocyclic compounds like indolizines and their analogues. Current time information in Chatham County, US.

The application of microwave irradiation can reduce reaction times for indolizine synthesis from hours or days to mere minutes. rsc.org For example, in a comparative study, the synthesis of certain indolizine derivatives under microwave conditions yielded the product in significantly less time than the conventional method. Current time information in Santa Cruz, CA, US. Microwave heating has been effectively used in the cyclization and decarboxylation reactions to produce indole (B1671886) derivatives, a process that can be conceptually extended to indolizine synthesis. organic-chemistry.org The rapid and efficient heating provided by microwaves is particularly advantageous for multi-component reactions and for driving reactions to completion quickly, minimizing the formation of side products. beilstein-journals.orgacs.org

Targeted Synthesis of this compound

The targeted synthesis of this compound (CAS 58475-97-1) relies on classical and modified synthetic strategies that allow for the specific introduction of the ethanone (B97240) (acetyl) group at the C-2 position of the indolizine ring. nih.gov

Specific Precursors and Reaction Conditions

The most direct and classical route for synthesizing 2-acylindolizines, including this compound, is the Chichibabin (or Tschitschibabin) indolizine synthesis. beilstein-journals.orgresearchgate.net This method involves the reaction of a pyridine with an α-haloketone.

For this compound, the specific precursors are:

Pyridine: The foundational six-membered nitrogen-containing ring.

An α-haloketone: A reagent such as 3-bromo-2-butanone (B1330396) (bromoacetone is often used for the methyl ketone at C2) provides the atoms necessary to form the five-membered ring, including the ethanone group.

The reaction proceeds in two main stages. First, the pyridine nitrogen atom acts as a nucleophile, attacking the carbon bearing the halogen in the α-haloketone. This forms a pyridinium salt intermediate. In the second stage, a base (such as sodium bicarbonate or triethylamine) is added to deprotonate the methylene (B1212753) group adjacent to the carbonyl and the pyridine ring in the salt. This generates a pyridinium ylide, which is a key 1,3-dipole intermediate. This ylide then undergoes an intramolecular 1,3-dipolar cycloaddition followed by elimination (aromatization) to yield the final 2-acylindolizine product. beilstein-journals.org

| Precursor Type | Specific Example | Role in Synthesis |

| Pyridine Derivative | Pyridine | Forms the six-membered ring of the indolizine core. |

| α-Haloketone | 3-Bromo-2-butanone | Reacts with pyridine to form the pyridinium salt; provides the atoms for the five-membered ring and the C-2 ethanone group. |

This table outlines the specific precursors for the targeted synthesis of this compound via the Chichibabin reaction.

Strategies for Introducing the Ethanone Group at the C-2 Position

The introduction of the ethanone group specifically at the C-2 position is a key challenge that is elegantly solved by several synthetic strategies.

The Chichibabin Reaction/1,3-Dipolar Cycloaddition: This is the most prominent and direct strategy. As described above, the ethanone group is incorporated from the very beginning of the synthesis, being part of the α-haloketone reactant. The regiochemistry of the cycloaddition inherently places the acetyl group at the C-2 position of the newly formed indolizine ring. This method is highly versatile and is one of the most common ways to prepare a wide range of 2-acylindolizines. beilstein-journals.org

Cycloaromatization of 2-Acetylpyrrole (B92022) Derivatives: An alternative strategy involves starting with a pre-functionalized five-membered ring. A suitably substituted 2-acetylpyrrole can undergo a cycloaromatization reaction to form the indolizine ring system. organic-chemistry.org This approach builds the pyridine portion of the bicycle onto the existing pyrrole, with the acetyl group already in the correct position.

Post-Cyclization Acylation (Less Common for C-2): While Friedel-Crafts acylation is a common method for functionalizing aromatic rings, its application to indolizine is complicated by its reactivity. Indolizine is a π-excessive heterocycle, with the highest electron density located at the C-3 position. nih.gov Consequently, electrophilic substitution reactions like acylation typically occur preferentially at C-3, making the selective introduction of an acetyl group at the C-2 position of an unsubstituted indolizine ring challenging and generally not the preferred synthetic route.

Control of Regioselectivity and Stereoselectivity in Synthesis

The synthesis of substituted indolizines, including this compound, often contends with challenges of regioselectivity—the preferential formation of one constitutional isomer over another. The two most prominent methods, the Tschitschibabin (Chichibabin) reaction and 1,3-dipolar cycloaddition, offer different approaches to controlling the placement of substituents on the indolizine core.

In the context of the 1,3-dipolar cycloaddition , regioselectivity is primarily governed by the electronic properties of the reacting partners: the pyridinium ylide (the 1,3-dipole) and the dipolarophile (typically an alkyne or alkene). wikipedia.org The outcome of the reaction can be predicted using Frontier Molecular Orbital (FMO) theory, which analyzes the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. wikipedia.org The reaction proceeds through a pathway where the energy gap between the HOMO of one component and the LUMO of the other is smallest. For instance, in the reaction between a pyridinium ylide and an unsymmetrical alkyne, two regioisomers can potentially form. The preferential formation of one isomer is dictated by the alignment of the orbital coefficients of the interacting atoms. wikipedia.org The choice of dipolarophile is a key tool for controlling the outcome; electron-deficient alkynes are common partners for pyridinium ylides. researchgate.net

The Tschitschibabin indolizine synthesis provides a more direct route to 2-acylindolizines. This reaction typically involves the quaternization of a pyridine with an α-haloketone, followed by a base-induced cyclization. beilstein-journals.org The regioselectivity is inherently controlled by the structure of the reactants. The acetyl group (or a precursor) is introduced as part of the α-haloketone, and its position at C-2 of the final indolizine product is determined by the mechanism of the intramolecular cyclization of the intermediate pyridinium ylide. beilstein-journals.orgorganic-chemistry.org

While this compound itself is achiral, the synthesis of its chiral analogues requires control of stereoselectivity . This is particularly relevant in 1,3-dipolar cycloaddition reactions using substituted alkenes, where new stereocenters can be created in the initial dihydroindolizine cycloadduct. The reaction is often stereospecific, meaning the stereochemistry of the alkene dipolarophile is retained in the product. wikipedia.org For achieving high enantioselectivity, modern synthetic methods employ chiral catalysts. A notable example is the rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction, which can produce chiral 3-allylindolizines with high enantiomeric excess (ee). organic-chemistry.org

Table 1: Factors Influencing Selectivity in Indolizine Synthesis

| Synthetic Method | Controlling Factor | Effect on Selectivity | Reference |

| 1,3-Dipolar Cycloaddition | Electronic nature of dipolarophile | Governs regioselectivity based on FMO theory; electron-withdrawing groups on the alkyne/alkene direct the orientation of addition. | wikipedia.org |

| 1,3-Dipolar Cycloaddition | Stereochemistry of alkene | The reaction is stereospecific; the geometry (cis/trans) of the alkene is transferred to the dihydroindolizine product. | wikipedia.org |

| Tschitschibabin Reaction | Structure of α-haloketone | Directly determines the substituent at the C-2 position, providing excellent regiocontrol for 2-acylindolizines. | beilstein-journals.org |

| Catalytic Methods | Chiral Catalysts (e.g., Rh-bisoxazoline) | Induces enantioselectivity, allowing for the formation of one enantiomer over the other in the synthesis of chiral indolizine analogues. | organic-chemistry.org |

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is fundamental to rationalizing the formation of this compound and for developing improved synthetic protocols. The primary routes proceed through distinct pathways involving key reactive intermediates.

Proposed Reaction Pathways and Intermediates

The two principal mechanistic pathways for forming the indolizine scaffold are the Tschitschibabin synthesis and the 1,3-dipolar cycloaddition.

The Tschitschibabin reaction mechanism for forming a 2-acylindolizine starts with the SN2 reaction between a pyridine and an α-haloketone (e.g., a bromoethanone derivative) to form a pyridinium salt. beilstein-journals.org In the presence of a base, this salt is deprotonated at the α-carbon (the carbon adjacent to the carbonyl group) to generate a crucial reactive intermediate: a pyridinium ylide (specifically, an enolate). beilstein-journals.orgyoutube.com This ylide is stabilized by resonance, with the negative charge delocalized onto the oxygen atom. The key bond-forming step is an intramolecular 1,5-dipolar cyclization, where the carbanion of the ylide attacks the C-6 position of the pyridine ring. This creates a bicyclic intermediate, a dihydropyridinopyrrole derivative. The final step is the elimination of a molecule of water (dehydration) under the reaction conditions, which leads to the formation of the aromatic indolizine ring system. beilstein-journals.org

The 1,3-dipolar cycloaddition pathway also proceeds via a pyridinium ylide intermediate. researchgate.net However, in this case, the ylide is generated and reacts intermolecularly with a dipolarophile. beilstein-journals.org The ylide, acting as a 1,3-dipole, undergoes a concerted or stepwise [3+2] cycloaddition reaction with an alkyne (the dipolarophile). This cycloaddition forms a dihydroindolizine intermediate. researchgate.netbeilstein-journals.org This primary cycloadduct is typically not isolated but spontaneously aromatizes to the final indolizine product, often through oxidation, which can occur via air or by the addition of an oxidizing agent. researchgate.net

Role of Catalysts and Reagents in Reaction Mechanism

The choice of catalysts and reagents is critical as they actively participate in the reaction mechanism, influencing rate, efficiency, and selectivity.

Bases: In the Tschitschibabin synthesis, a base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is essential. beilstein-journals.org Its primary role is to abstract the acidic proton from the α-carbon of the initial pyridinium salt, thereby generating the nucleophilic pyridinium ylide intermediate that is necessary for the subsequent cyclization step. beilstein-journals.orgyoutube.com

Catalysts:

Copper Catalysts: Copper(I) salts like CuBr have been shown to catalyze cascade reactions that produce indolizines. In one-pot procedures, the copper catalyst can facilitate multiple steps, such as the initial formation of the ylide and the final oxidative aromatization of the dihydroindolizine intermediate. researchgate.net

Rhodium Catalysts: Rhodium(II) carboxylates are highly effective for generating ylides from diazo compounds. In syntheses of indolizinone analogues, a Rh(II)-catalyzed reaction between a diazoacetyl compound and an acrylate dipolarophile initiates the 1,3-dipolar cycloaddition. acs.orgnih.gov

Palladium Catalysts: Palladium catalysis is employed in alternative routes, such as the cyclization of propargylic pyridines with aroyl chlorides, where an acylpalladium species is formed in situ and initiates a 5-endo-dig cyclization to yield the indolizine core. organic-chemistry.org

Reagents:

α-Haloketones: In the Tschitschibabin method, the α-haloketone is the key electrophile that alkylates the pyridine nitrogen and introduces the side chain that will ultimately form the five-membered ring and its C-2 substituent. beilstein-journals.org

Table 2: Function of Catalysts and Reagents in Indolizine Synthesis

| Catalyst/Reagent | Synthetic Method | Mechanistic Role | Reference |

| Base (e.g., K₂CO₃) | Tschitschibabin Reaction | Deprotonates the pyridinium salt to form the key pyridinium ylide intermediate. | beilstein-journals.org |

| Copper(I) Bromide (CuBr) | Cascade Synthesis | Catalyzes multiple steps including ylide formation and subsequent oxidative aromatization. | researchgate.net |

| Rhodium(II) Acetate | 1,3-Dipolar Cycloaddition | Catalyzes the decomposition of a diazo compound to form a carbonyl ylide for cycloaddition. | acs.orgnih.gov |

| Activated Alkynes (e.g., DMAD) | 1,3-Dipolar Cycloaddition | Acts as the dipolarophile, reacting with the pyridinium ylide to form the core bicyclic structure. | researchgate.net |

Optimization of Synthetic Yields and Purity Control

Maximizing the yield and ensuring the purity of this compound and its analogues requires careful optimization of reaction conditions. This involves systematically adjusting parameters to favor the desired reaction pathway while minimizing the formation of byproducts.

Research into the synthesis of indolizine derivatives demonstrates that yields can be significantly enhanced by modifying the reaction solvent, temperature, base, and reaction time. For example, in the synthesis of a sydnone-indolizine derivative via the Tschitschibabin reaction, optimization was achieved by screening various bases and reaction conditions, leading to improved yields of the target biheteroaryl compound. beilstein-journals.org

Key optimization strategies include:

Choice of Base and Solvent: The strength and solubility of the base can affect the rate of ylide formation. The solvent system must be chosen to ensure all reactants are sufficiently soluble while facilitating the desired reaction pathway. In some cases, solvent-free conditions at elevated temperatures have proven effective. researchgate.net

Temperature Control: Reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to decomposition or the formation of undesired side products. The optimal temperature balances reaction speed with product stability.

Purity Control through Reaction Design: Purity is enhanced by designing syntheses that are highly selective. Using catalytic systems known for high regioselectivity, such as specific copper- or rhodium-based catalysts, prevents the formation of isomeric impurities that can be difficult to separate. organic-chemistry.org Furthermore, in cycloaddition reactions, ensuring the final aromatization step goes to completion, for instance by using an oxidant like TEMPO, is crucial for obtaining a pure, fully aromatic product and avoiding contamination with dihydroindolizine intermediates. organic-chemistry.org

Table 3: Example of Optimization Parameters for Indolizine Synthesis

| Parameter Varied | Observation | Outcome | Reference |

| Base | Weak vs. Strong Base | A moderately strong base (e.g., K₂CO₃) is often optimal for ylide formation without promoting side reactions. | beilstein-journals.org |

| Solvent | Aprotic vs. Protic | Aprotic solvents like DMF or solvent-free conditions can favor the desired cycloaddition at high temperatures. | researchgate.net |

| Catalyst | Metal-Free vs. Metal-Catalyzed | Copper-catalyzed oxidative coupling can provide a more efficient and atom-economic route to indolizines with good yields compared to some traditional methods. | organic-chemistry.org |

| Procedure | Stepwise vs. One-Pot | One-pot, multi-component reactions minimize intermediate handling, often leading to higher overall yields and operational simplicity. | organic-chemistry.org |

Chemical Reactivity and Derivatization of 1 Indolizin 2 Ylethanone

Electrophilic Substitution Reactions on the Indolizine (B1195054) Ring

Indolizines readily undergo electrophilic substitution, exhibiting reactivity comparable to other electron-rich aromatic compounds like indoles and pyrroles. jbclinpharm.org The presence of the acetyl group at the C-2 position influences the regioselectivity of these reactions.

The indolizine ring possesses distinct sites for electrophilic attack, with the C-3 position being the most favored, followed by the C-1 position. jbclinpharm.orgnih.gov This preference is attributed to the higher electron density at the C-3 position. nih.gov The acetyl group at C-2, being an electron-withdrawing group, further deactivates the C-1 and C-2 positions towards electrophilic attack, thereby reinforcing the inherent preference for substitution at C-3. For instance, acylation of indolizines typically occurs at the C-3 position, and can be achieved using acid chlorides or anhydrides. jbclinpharm.org

The nature of substituents on the indolizine ring significantly modulates its reactivity towards electrophiles. Electron-donating groups enhance the nucleophilicity of the ring, facilitating electrophilic substitution. Conversely, electron-withdrawing groups, such as the acetyl group in 1-indolizin-2-ylethanone, decrease the ring's reactivity. rsc.org This deactivating effect can necessitate harsher reaction conditions or the use of strong electrophiles to achieve substitution. jbclinpharm.org For example, while indolizine itself can be readily acylated, the presence of an existing acyl group, as in this compound, can make further acylation more challenging. jbclinpharm.org In some cases, the presence of a substituent can also direct the position of subsequent electrophilic attacks due to steric hindrance. rsc.orgnih.gov

Table 1: Regioselectivity in Electrophilic Substitution of Indolizine Derivatives

| Reagent/Reaction | Substituent(s) on Indolizine | Position of Attack | Product(s) | Reference(s) |

| Acylation | Unsubstituted | C-3 (preferential), C-1 | 3-Acylindolizine, 1-Acylindolizine | jbclinpharm.org |

| Friedel-Crafts Acylation | 2-Phenylindolizine | C-1 and C-3 | 1,3-Diacetyl-2-phenylindolizine | jbclinpharm.org |

| Iodination | 3-Acetylindolizine | C-1 | 1-Iodo-3-acetylindolizine | jbclinpharm.org |

Nucleophilic Reactions Involving the Ethanone (B97240) Moiety

The carbonyl group of the ethanone substituent in this compound is a key site for nucleophilic attack, allowing for a range of chemical transformations.

The ketone group of this compound can be reduced to a secondary alcohol, yielding 1-(indolizin-2-yl)ethanol. This transformation is commonly achieved using hydride-based reducing agents. libretexts.org Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective reagents for this purpose. libretexts.orgchemguide.co.uk The choice of reducing agent can be influenced by the presence of other functional groups in the molecule, with NaBH₄ being a milder and more selective reagent compared to the more reactive LiAlH₄. libretexts.orgchemguide.co.uk The reduction process involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. libretexts.orglibretexts.org

Table 2: Common Reducing Agents for Ketones

| Reducing Agent | Formula | Typical Solvents | Reactivity | Reference(s) |

| Sodium Borohydride | NaBH₄ | Alcohols (e.g., methanol, ethanol), Water | Mild, selective for aldehydes and ketones | chemguide.co.uklibretexts.org |

| Lithium Aluminum Hydride | LiAlH₄ | Ethers (e.g., diethyl ether, THF) | Strong, reduces a wide range of functional groups | libretexts.orgchemguide.co.uk |

Oxidation of the ethanone moiety in this compound can lead to various products depending on the oxidizing agent and reaction conditions. For example, the Baeyer-Villiger oxidation, which involves treating a ketone with a peroxy acid, would convert the ethanone group into an ester. While specific studies on the oxidation of this compound are not extensively detailed in the provided search results, the general reactivity of ketones suggests this possibility. Another potential oxidation reaction is the haloform reaction, where a methyl ketone is treated with a halogen in the presence of a base to yield a carboxylate and a haloform.

Derivatization at the Indolizine Nitrogen Atom

The nitrogen atom in the indolizine ring, being a part of the aromatic system, is generally less nucleophilic than the nitrogen in a pyridine (B92270) ring. However, it can still undergo reactions such as quaternization. This process involves the reaction of the indolizine with an alkylating agent, such as an alkyl halide, to form a quaternary indolizinium salt. This reaction introduces a positive charge into the heterocyclic system, significantly altering its electronic properties and reactivity. The quaternization makes the ring system more susceptible to nucleophilic attack.

Cycloaddition Reactions of this compound Derivatives

Cycloaddition reactions are powerful tools for the construction of complex cyclic systems. In the context of indolizine chemistry, [8+2] cycloadditions are particularly significant, leading to the formation of cyclazine structures.

[8+2] Cycloaddition to Form Cyclazines

Indolizines, acting as 8π-electron systems, can undergo [8+2] cycloaddition reactions with various 2π-electron components (dienophiles) to yield cycl[3.2.2]azines. This reaction represents a primary method for synthesizing the cyclazine ring system. The reaction can proceed with alkynes or alkenes, potentially forming dihydro- or tetrahydro-cyclazine intermediates, which can then be aromatized. researchgate.net The first successful [8+2] cycloaddition of an indolizine was reported by Boekelheide in 1959, which involved heating with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in the presence of a palladium-carbon (Pd-C) catalyst. mdpi.com Since then, various catalysts and oxidants have been explored to facilitate this transformation, including manganese dioxide (MnO₂), copper(II) acetate, and quinones. mdpi.com

Investigation of Dienophiles and Cycloaddition Products

The scope of the [8+2] cycloaddition reaction is broad, with a variety of dienophiles being successfully employed. Good dienophiles for this reaction are typically electron-poor, a characteristic that lowers the energy of their lowest unoccupied molecular orbital (LUMO), facilitating the interaction with the highest occupied molecular orbital (HOMO) of the electron-rich indolizine. organic-chemistry.org

Commonly used dienophiles include:

Alkynes (e.g., dimethyl acetylenedicarboxylate (DMAD))

Alkenes (e.g., maleates, acrylates)

Carbonyl compounds

Imines

The nature of the dienophile influences the structure of the resulting cycloadduct. For instance, reactions with alkynes lead directly to aromatic cyclazines, while reactions with alkenes initially form dihydrocyclazines, which may then be oxidized to the fully aromatic system. researchgate.net The reaction is also diastereoselective, with cyclic dienes yielding stereoisomeric products. organic-chemistry.org In some cases, particularly with alkenes like maleates and acrylates, the initial [8+2] cycloadduct can undergo a subsequent 1,5-hydrogen shift. mdpi.com

| Diene | Dienophile | Product Type | Key Features |

| Indolizine | Alkyne (e.g., DMAD) | Cyclazine | Direct formation of aromatic system. |

| Indolizine | Alkene (e.g., Maleate) | Dihydrocyclazine | Requires subsequent oxidation for aromatization. Can undergo 1,5-hydrogen shift. |

| Cyclic Diene | Various | Stereoisomeric Cycloadducts | Reaction is diastereoselective. |

Functional Group Transformations and Side Reactions

The this compound molecule possesses multiple reactive sites, allowing for a range of functional group interconversions. The ethanone group can undergo typical ketone reactions such as oxidation to a carboxylic acid or reduction to an alcohol. The indolizine ring itself is susceptible to both electrophilic and nucleophilic substitution reactions.

A notable side reaction in the context of cycloadditions is the formation of Michael adducts. In certain instances, instead of the desired [8+2] cycloaddition, a Michael-type addition at the C-3 position of the indolizine ring occurs. mdpi.com The balance between cycloaddition and Michael addition can sometimes be influenced by the reaction conditions and the specific substrates involved.

Strategies for Structural Diversification

The inherent reactivity of the this compound scaffold provides numerous avenues for structural diversification. Cycloaddition reactions, particularly the [8+2] cycloaddition, stand out as a primary strategy for constructing more complex, polycyclic architectures like cyclazines. researchgate.netmdpi.com

Further diversification can be achieved through:

C-H Functionalization: Recent advances have focused on the direct functionalization of C-H bonds in the indolizine ring, enabling the formation of new C-C, C-P, and C-S bonds. researchgate.net

Introduction of Leaving Groups: Placing leaving groups at positions 3 and 5 of the indolizine ring can facilitate subsequent cross-coupling reactions or other transformations. researchgate.net

Hetero-Diels-Alder Reactions: Employing dienes or dienophiles containing heteroatoms (like nitrogen or oxygen) in cycloaddition reactions provides access to a wide array of six-membered heterocyclic compounds. organic-chemistry.org

Multi-component Reactions: Designing one-pot reactions where pyridinium (B92312) ylides are generated in situ and then undergo cycloaddition with dienophiles like methyl propiolate offers an efficient route to substituted indolizines.

Advanced Spectroscopic and Computational Characterization in Research

Advanced NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-indolizin-2-ylethanone, providing detailed information about the hydrogen and carbon framework of the molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary insights into the chemical environment of each nucleus. core.ac.uk For a definitive assignment of all signals, especially in complex regions of the spectrum, two-dimensional (2D) NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons over two to three bonds, respectively. This comprehensive analysis allows for the unambiguous assignment of every proton and carbon in the indolizine (B1195054) ring system and the acetyl substituent. core.ac.uk

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei. For this compound, the protons on the pyridine (B92270) part of the ring (H-5 to H-8) typically appear in the aromatic region of the ¹H NMR spectrum, while the protons of the five-membered pyrrole (B145914) ring (H-1 and H-3) show distinct chemical shifts. The methyl protons of the acetyl group appear as a characteristic singlet in the upfield region.

Proton-proton coupling constants (J) provide valuable information about the connectivity and spatial relationship between neighboring protons. For instance, the coupling between adjacent protons on the six-membered ring can help confirm their positions. Detailed analysis of these parameters from high-resolution NMR spectra is crucial for confirming the substitution pattern of the indolizine core. core.ac.ukscilit.com

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | 6.81 | s | |

| H-3 | 7.77 | m | |

| H-5 | 7.82 | dd | J = 7.1, 1.0 |

| H-6 | 6.48 | td | J = 6.7, 6.8, 1.1 |

| H-7 | 6.64 | ddd | J = 9.1, 6.5, 1.0 |

| H-8 | 7.32 | d | J = 9.1 |

| -COCH₃ | 2.45 | s |

Data sourced from a detailed spectroscopic analysis of 2-substituted indolizines.

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 100.4 |

| C-2 | 120.5 |

| C-3 | 115.7 |

| C-5 | 125.2 |

| C-6 | 112.1 |

| C-7 | 117.9 |

| C-8 | 120.2 |

| C-9 (bridgehead) | 132.7 |

| -C =O | 192.0 |

| -C H₃ | 27.5 |

Data sourced from a comprehensive study on the synthesis and NMR analysis of 2-acetylindolizine.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, electron ionization (EI-MS) would typically show a strong molecular ion (M⁺) peak corresponding to its molecular weight.

The fragmentation of this compound is expected to follow characteristic pathways for ketones and aromatic heterocyclic systems. miamioh.edu A primary fragmentation would be the alpha-cleavage of the acetyl group, leading to the loss of a methyl radical (•CH₃) to form a stable acylium ion [M-15]⁺. Another significant fragmentation pathway involves the loss of the entire acetyl group as a ketene (B1206846) molecule (CH₂=C=O) or as an acetyl radical (•COCH₃).

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 159 | [M]⁺ | Molecular Ion |

| 144 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |

| 116 | [M - COCH₃]⁺ | Loss of the acetyl radical |

| 77 | [C₆H₅]⁺ | Phenylium ion from further fragmentation |

Fragmentation patterns are predicted based on general principles of mass spectrometry for ketones and aromatic heterocycles. miamioh.edu

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. researchgate.net The indolizine system, being a 10-π electron aromatic heterocycle, exhibits characteristic absorption bands. scilit.com

The spectrum is expected to show intense absorptions corresponding to π → π* transitions, which are characteristic of conjugated and aromatic systems. nih.govraco.cat The presence of the carbonyl group introduces the possibility of n → π* transitions, although these are typically much weaker in intensity compared to the π → π* transitions. scilit.com The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity. The extended conjugation involving the indolizine ring and the acetyl group is expected to result in absorption bands in the near-UV region.

X-ray Crystallography for Solid-State Structure Determination

Theoretical Chemistry and Computational Studies

Theoretical and computational chemistry methods, such as Density Functional Theory (DFT), are valuable tools for complementing experimental data and providing deeper insights into the properties of this compound. These studies can be used to:

Predict Molecular Geometry: Calculations can optimize the molecular structure, predicting bond lengths and angles that can be compared with experimental data if available.

Simulate NMR and UV-Vis Spectra: Theoretical calculations can predict NMR chemical shifts and UV-Vis electronic transitions, aiding in the interpretation and assignment of experimental spectra.

Analyze Electronic Properties: Computational methods can determine the distribution of electron density, calculate molecular orbital energies (such as HOMO and LUMO), and map the electrostatic potential, which helps in understanding the molecule's reactivity and electronic behavior.

These computational approaches provide a powerful, non-experimental means to investigate the structural and electronic characteristics of this compound, offering a molecular-level understanding that is often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the geometries and electronic properties of heterocyclic compounds like indolizines. researchgate.net DFT calculations allow for the optimization of molecular structures and the prediction of various chemical properties with a high degree of accuracy.

In studies of related heterocyclic systems, DFT methods are frequently employed to calculate and refine geometric parameters such as bond lengths and angles. These theoretical values are often compared with experimental data from X-ray crystallography to validate the computational model. For instance, in a study on an indolhydroxy derivative, the DFT/RB3LYP/6-31+G(d,p) method was used to calculate bond lengths and angles, which showed only minor deviations (1-2%) from experimental X-ray data. nih.gov This demonstrates the reliability of DFT in predicting the ground-state geometry of the indolizine core.

Different combinations of functionals and basis sets are used depending on the specific properties being investigated. researchgate.net The B3LYP method with a 6-311++G (d, p) basis set, for example, is commonly used for structural optimization of similar organic molecules. nih.gov For more complex analyses, such as determining the rotational barrier around bonds, other functionals like TPSS-D3BJ/def2-SVP have been successfully applied to indolizine derivatives. acs.org The choice of method is critical, as it influences the accuracy of the calculated properties.

Table 1: Examples of DFT Functionals and Basis Sets Used in the Study of Indolizine and Related Heterocycles

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31+G(d,p) | Geometry Optimization, Bond Length/Angle Calculation | nih.gov |

| B3LYP | 6-311++G(d,p) | Optimized Structure Calculation | nih.gov |

| TPSS-D3BJ | def2-SVP | Rotational Barrier Calculation | acs.org |

These computational studies provide a foundational understanding of the structural stability and electronic distribution of the this compound molecule.

Molecular Orbital Analysis

Molecular orbital (MO) theory is fundamental to understanding the electronic behavior and reactivity of chemical compounds. researchgate.net The analysis of Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. youtube.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.gov

A small HOMO-LUMO gap suggests that the molecule can be easily polarized and is generally more reactive, as it requires less energy to move an electron from the HOMO to the LUMO. nih.gov This is often associated with "soft" molecules. nih.gov

A large HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity, characteristic of "hard" molecules. irjweb.com

For indolizine-related systems, DFT calculations are used to determine the energies of these orbitals. In one study of an indolhydroxy derivative, the calculated HOMO energy was -5.045 eV and the LUMO energy was -1.674 eV, resulting in an energy gap of 3.371 eV. nih.gov For another heterocyclic compound, the HOMO and LUMO energy gap was found to be very low, indicating high chemical reactivity and potential biological activity. nih.gov

Table 2: Representative FMO Energies and Global Reactivity Descriptors for a Related Indolhydroxy Derivative

| Parameter | Description | Calculated Value (eV) | Reference |

|---|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.045 | nih.gov |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.674 | nih.gov |

| ΔE Gap | HOMO-LUMO Energy Gap | 3.371 | nih.gov |

| Ionization Potential (I) | -E(HOMO) | 5.045 | nih.govirjweb.com |

These values help in characterizing the electron-donating and accepting capabilities of this compound, providing a theoretical basis for its reactivity.

Prediction of Reactivity and Selectivity

Computational methods are instrumental in predicting the reactivity and regioselectivity of chemical reactions involving the indolizine nucleus. The indolizine system is an electron-rich aromatic compound, making it susceptible to electrophilic attack. chim.itjbclinpharm.org

Studies on the reactivity of indolizines consistently show that electrophilic substitution occurs preferentially on the five-membered pyrrole-like ring. chim.itjbclinpharm.org The most common sites for attack are position 3 and position 1. jbclinpharm.org If position 3 is already substituted, the electrophile will typically attack position 1. jbclinpharm.org

Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing reactive sites. nih.gov MEP analysis uses color coding to indicate electron density distribution:

Red regions are electron-rich, indicating sites prone to electrophilic attack.

Blue regions are electron-poor, indicating sites susceptible to nucleophilic attack. nih.gov

For this compound, an MEP map would likely show negative potential (red/yellow) over the five-membered ring, confirming its susceptibility to electrophiles. Conversely, a positive potential (blue) would be expected around the carbonyl carbon of the ethanone (B97240) group, marking it as a prime site for nucleophilic attack.

Furthermore, DFT calculations of transition state energies can explain and predict the selectivity of reactions. In complex cycloaddition reactions involving indolizine derivatives, computational analysis has been used to determine why one stereoisomer (e.g., the endo product) is formed in preference to another by showing its corresponding transition state has a lower activation energy. acs.org

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key focus of conformational analysis is the rotation around the single bond connecting the C2 carbon of the indolizine ring and the carbonyl carbon of the ethanone side chain.

The principles of this analysis are similar to those for other 1,2-disubstituted ethanes. youtube.com Rotation around this C-C bond leads to various conformers, primarily staggered and eclipsed forms.

Staggered Conformations: These are typically energy minima. They include the anti conformation, where the indolizine ring and the methyl group of the side chain are positioned 180° apart, and the gauche conformations, where they are 60° apart. youtube.com The anti conformer is often the most stable due to minimized steric repulsion. youtube.com

Eclipsed Conformations: These represent energy maxima where the substituents on the adjacent carbons are aligned. youtube.com These are less stable due to torsional strain and steric hindrance.

The relative stability of these conformers is determined by a balance of steric repulsion and electronic interactions, such as dipole-dipole forces between the polar carbonyl group and the heterocyclic ring. youtube.com Advanced computational methods, combined with spectroscopic techniques like Nuclear Magnetic Resonance (NMR), are used to determine the preferred conformation and the energy barriers to rotation. nih.gov While specific studies on this compound are not widely available, analysis of related structures provides a robust framework for predicting its conformational behavior. nih.govnih.gov

Applications and Advanced Research Directions of 1 Indolizin 2 Ylethanone Derivatives

Role as Building Blocks in Complex Organic Synthesis

The unique structural and electronic properties of the 1-indolizin-2-ylethanone scaffold make it an attractive starting material for the synthesis of more complex molecular architectures. Its reactivity allows for the construction of polycyclic systems and novel heterocyclic frameworks.

Synthesis of Polycyclic Aromatic Systems

The development of stable and tunable polycyclic aromatic compounds (PACs) is a crucial area of research for advancing organic optoelectronics. chemrxiv.org Traditional polycyclic aromatic hydrocarbons (PAHs) often suffer from poor stability. chemrxiv.org To address these limitations, researchers have designed and synthesized a new class of π-expanded indoloindolizines by merging indole (B1671886) and indolizine (B1195054) moieties into a single polycyclic framework. chemrxiv.org This approach has led to the development of a scalable synthetic protocol to produce a wide range of π-expanded derivatives with enhanced stability and tunable optoelectronic properties. chemrxiv.org These novel indoloindolizines exhibit vivid colors and fluorescence across the visible spectrum, and have shown competitive performance in organic field-effect transistors (OFETs) with ambipolar charge transport properties. chemrxiv.org

Recent advances in synthetic methodologies have enabled the construction of extended polycyclic aromatic hydrocarbons through oxidative tandem spirocyclization and 1,2-aryl migration. nih.gov These methods often utilize readily available starting materials and proceed under relatively mild conditions, offering efficient routes to structurally diverse PAHs. nih.govresearchgate.net

Construction of N-Fused Heterocyclic Scaffolds

The this compound core serves as a versatile platform for the synthesis of various N-fused heterocyclic scaffolds. These structures are of significant interest due to their prevalence in biologically active natural products and pharmaceuticals. researchgate.net Synthetic strategies often involve multicomponent reactions or tandem processes that allow for the rapid assembly of complex molecular architectures from simple precursors. organic-chemistry.orgclockss.org

For instance, copper-catalyzed reactions have been effectively employed in the synthesis of indolizine derivatives. organic-chemistry.org These methods can involve the oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with olefins or a one-pot synthesis from pyridines, methyl ketones, and alkenoic acids. organic-chemistry.org Furthermore, gold-catalyzed multicomponent coupling/cycloisomerization reactions provide rapid access to substituted aminoindolizines. organic-chemistry.org The controlled reactivity of copper-allenylidene intermediates has also been harnessed to construct poly-N-heterocyclic scaffolds, including chiral trifluoromethylated merged indoline (B122111) frameworks. nih.gov

Research in Medicinal Chemistry and Drug Discovery

The indolizine scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities. researchgate.netnih.gov Derivatives of this compound have been extensively investigated for their therapeutic potential, particularly in the field of oncology.

Design and Synthesis of Pharmacologically Active Indolizine Derivatives

The design and synthesis of novel indolizine derivatives are driven by the need for new therapeutic agents with improved efficacy and selectivity. researchgate.netgoogle.com Structure-activity relationship (SAR) studies play a crucial role in optimizing the pharmacological properties of these compounds. By systematically modifying the substituents on the indolizine ring, researchers can enhance the potency and selectivity of these molecules for their biological targets. nih.govnih.govnih.gov

For example, a series of 1-(indolizin-3-yl)ethan-1-one derivatives were designed and synthesized as potent inhibitors of the CBP bromodomain. researchgate.net Structural optimization of these compounds led to the identification of molecules with significant anti-prostate cancer efficacy both in vitro and in vivo. researchgate.net

Enzyme Inhibition Studies

Indolizine derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis. nih.gov Their ability to selectively target specific enzymes makes them attractive candidates for the development of targeted therapies. nih.gov

Bromodomains are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histone tails and other proteins, playing a crucial role in transcriptional regulation. nih.govbohrium.com The dysregulation of bromodomain-containing proteins is associated with various diseases, including cancer and inflammation, making them attractive therapeutic targets. nih.govbohrium.com

CBP/EP300 Inhibition:

The paralogous transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300 (EP300) are key regulators of gene expression. google.com 1-(Indolizin-3-yl)ethanone (B13102092) derivatives have been identified as selective inhibitors of the CBP/EP300 bromodomains. researchgate.netnih.gov For instance, the compound Y08197, a 1-(indolizin-3-yl)ethanone derivative, demonstrated potent and selective inhibition of the CBP bromodomain with an IC₅₀ value of 100 nM. nih.gov Further optimization led to compound Y08284, which exhibited an even more potent IC₅₀ value of 4.21 nM for the CBP bromodomain and effectively suppressed the proliferation of prostate cancer cell lines. researchgate.net These inhibitors have shown promise in preclinical models of prostate cancer and other malignancies. researchgate.netnih.govelifesciences.org

| Compound | Target | IC₅₀ (nM) | Disease Model | Reference |

| Y08197 | CBP | 100 | Prostate Cancer | nih.gov |

| Y08284 | CBP | 4.21 | Prostate Cancer | researchgate.net |

| SGC-CBP30 | CBP/EP300 | - | Multiple Myeloma | elifesciences.org |

| I-CBP112 | CBP/EP300 | - | Leukemia | elifesciences.org |

TRIM24/BRPF1 Inhibition:

Tripartite motif-containing protein 24 (TRIM24) and bromodomain and PHD finger-containing protein 1 (BRPF1) are other important epigenetic regulators implicated in cancer. nih.govresearchgate.net Structure-guided design has led to the development of 1-(indolin-1-yl)ethan-1-one derivatives as dual inhibitors of TRIM24 and BRPF1. nih.govresearchgate.net The representative compound Y08624 (also referred to as 20l) displayed IC₅₀ values of 0.98 μM and 1.16 μM for TRIM24 and BRPF1, respectively. nih.govresearchgate.net This compound suppressed tumor growth in prostate cancer xenograft models without significant toxicity. nih.gov Another novel derivative, TRIM24/BRPF1-IN-2, also based on the 1-(indolin-1-yl)ethan-1-one scaffold, has shown efficacy in inhibiting cancer cell growth in vitro and in vivo. researchgate.net

| Compound | Target | IC₅₀ (μM) | Disease Model | Reference |

| Y08624 (20l) | TRIM24 | 0.98 | Prostate Cancer | nih.govresearchgate.net |

| BRPF1 | 1.16 | nih.govresearchgate.net | ||

| TRIM24/BRPF1-IN-2 | TRIM24/BRPF1 | - | Cancer | researchgate.net |

BRD4 Inhibition:

Bromodomain-containing protein 4 (BRD4), a member of the BET (bromodomain and extra-terminal domain) family, is a key therapeutic target in various cancers. nih.govbohrium.comnih.gov While the provided search results highlight the development of various scaffolds as BRD4 inhibitors, including indole-2-one and pyrrolopyridone derivatives, they also mention indolizine as a scaffold that has been explored for targeting BRD4. nih.govbohrium.comnih.govacs.org Structure-based virtual screening has been a successful approach to identify novel chemotypes that can act as KAc mimetics for BRD4 inhibition. nih.govacs.org

| Compound Class | Target | Key Findings | Reference |

| Indole-2-one derivatives | BRD4 | Potent inhibitory activity with BD1 selectivity. | bohrium.comnih.gov |

| Pyrrolopyridone derivatives | BRD4 | Identified through virtual screening as novel KAc mimetics. | nih.govacs.org |

Modulators of Signaling Pathways

Indolizine derivatives have been shown to modulate key signaling pathways implicated in various diseases. A novel pyrazole-containing indolizine derivative has been found to suppress NF-κB activation, a critical pathway in inflammation, through a PPAR-γ-dependent mechanism. nih.gov This compound demonstrated protective effects in a model of colitis. The study revealed that the indolizine derivative activated the PPAR-γ pathway, which in turn inhibited the downstream NF-κB signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines. nih.gov This specific example highlights the potential of functionally substituted indolizines, such as derivatives of this compound, to act as potent and selective modulators of cellular signaling pathways. nih.govnih.gov

Development of Prodrugs and Targeted Delivery Systems

The development of prodrugs is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. tandfonline.com The indolizine scaffold has been successfully utilized in this regard. In one study, prodrugs of the antidiabetic drug metformin (B114582) were synthesized by combining it with 2-substituted indolizine derivatives. nih.govtandfonline.com These prodrugs were designed to enhance the biological activity of metformin. The synthesized compounds exhibited good chemical stability at physiological pH and demonstrated significant activity in reducing blood glucose levels in animal models, with one derivative showing superior efficacy compared to metformin itself. nih.govtandfonline.com This research provides a strong rationale for exploring this compound derivatives in the design of novel prodrugs for targeted drug delivery and enhanced therapeutic efficacy. researchgate.net

Applications in Material Science and Photophysical Studies

The inherent electronic and structural properties of the indolizine ring system make its derivatives attractive candidates for applications in materials science, particularly in the realm of photophysics. chim.itrsc.org

Fluorescent Properties and Mechanisms

Indolizine derivatives are known for their fluorescent properties, with applications as fluorescent markers and sensors. The emission characteristics of these compounds can be tuned by modifying the substituents on the indolizine core. acs.orgresearchgate.netmdpi.com For example, new blue-emitting materials based on 1,2-diphenylindolizine (B8516138) have been developed for use in organic light-emitting devices (OLEDs). nih.govconsensus.app These derivatives exhibit emission maxima around 450 nm in both solution and thin solid films and possess enhanced thermal stability. nih.govconsensus.app

Furthermore, strongly fluorescent indolizine-based coumarin (B35378) analogs have been synthesized with quantum yields reaching up to 92%. rsc.org The photophysical properties of these dyes, including their absorption and emission in the blue-green region of the spectrum, can be finely controlled through the introduction of various substituents. rsc.org The development of a fluorescent indolizine-based scaffold with tunable emission from blue to orange (462–580 nm) has also been reported, achieved by introducing electron-donating and electron-withdrawing groups at different positions of the indolizine ring. mdpi.com The fluorescent properties of these derivatives are often attributed to intramolecular charge transfer (ICT) processes. mdpi.com

Table 2: Photophysical Properties of Selected Fluorescent Indolizine Derivatives

| Derivative Class | Emission Color | Quantum Yield | Key Features | Reference |

| 1,2-Diphenylindolizines | Blue (~450 nm) | - | Enhanced thermal stability | nih.govconsensus.app |

| Indolizine-based Coumarins | Blue-Green | Up to 92% | Tunable photophysical properties | rsc.org |

| 3,7-Disubstituted Indolizines | Blue to Orange (462–580 nm) | - | Tunable emission via ICT | mdpi.com |

Use as Spectroscopic Sensitizers

The unique photophysical properties of indolizine derivatives have led to their investigation as spectroscopic sensitizers. Substituted indolizines have been utilized as organic sensitizer (B1316253) components in dye-sensitized solar cells (DSSCs). chim.it The ability of these compounds to absorb light and facilitate charge transfer makes them suitable for applications in solar energy conversion. The development of novel indolizine and azaindolizine derivatives with specific spectroscopic properties further expands their potential use in various optical and electronic devices. core.ac.uklew.ro

Organic Light-Emitting Diode (OLED) Applications

The unique photophysical properties of the indolizine core make its derivatives promising candidates for use in materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The delocalized 10π-electron system within the indolizine ring provides a strong foundation for creating fluorescent materials. bohrium.com

Researchers have designed and synthesized new blue-emitting materials based on 1,2-diphenylindolizine derivatives. nih.gov These compounds were synthesized via a microwave-assisted Suzuki coupling reaction and their properties were systematically investigated. The studies revealed that these indolizine derivatives exhibit desirable characteristics for OLED applications, such as high thermal stability and efficient blue light emission. nih.gov The introduction of phenyl groups and other substituents allows for the fine-tuning of the emission wavelength and enhances the material's stability, which are critical parameters for developing durable and efficient OLED displays. nih.gov

Key findings from the research on 1,2-diphenylindolizine derivatives for OLEDs are summarized below:

| Property | Finding | Significance for OLEDs |

| Emission Wavelength | Around 450 nm in both solution and thin solid film. nih.gov | Produces light in the blue region of the spectrum, which is essential for full-color displays. |

| Band Gap | 3.1–3.4 eV. nih.gov | Indicates the energy required to excite the material to an emissive state, suitable for blue emitters. |

| Thermal Stability | Enhanced thermal stability (ΔTm > 100 °C) compared to the unsubstituted 1,2-diphenylindolizine. nih.gov | Crucial for the longevity and operational stability of OLED devices, preventing degradation at high temperatures. |

These results underscore the potential of functionalized indolizine scaffolds as a versatile platform for creating advanced materials for organic electronics. nih.govresearchgate.net

Exploration in Agrochemicals and Related Fields

Beyond medicine and materials science, the functionalized indolizine scaffold is an area of interest for applications in agriculture. nih.gov The inherent biological activity of the indolizine ring system, which has been explored for various pharmacological purposes, suggests its potential use in developing new agrochemicals. bohrium.comnih.gov Research into related indole derivatives has shown a wide range of activities, including plant growth regulation and action as fungicides, bactericides, and insecticides. researchgate.net

The structural diversity achievable with indolizine derivatives allows for the systematic exploration of their effects on agriculturally relevant targets. nih.gov While this area is less developed than the pharmaceutical applications of indolizines, the established biological activities of the core structure provide a strong rationale for further investigation into its potential as a source of novel pesticides and plant health products. nih.govresearchgate.net

Future Research Perspectives and Challenges

The future of research on this compound and its derivatives is focused on overcoming current limitations and expanding their applicability through innovative and sustainable approaches.

Traditional methods for synthesizing indolizine derivatives often require harsh conditions, such as high temperatures and the use of hazardous organic solvents and expensive or toxic metal catalysts. nih.gov To address these environmental and economic drawbacks, researchers are increasingly turning to green chemistry principles.

Recent advancements include the development of one-pot synthesis methods that utilize biocatalysts. nih.gov For example, lipases from Candida antarctica (CAL A and CAL B) have been successfully used to catalyze the three-component reaction to form indolizines in water, a green solvent. nih.gov This biocatalytic method not only proceeds under milder conditions but also shows high selectivity and yield. nih.gov Furthermore, the use of ultrasound irradiation in conjunction with lipase (B570770) catalysis has been shown to dramatically reduce reaction times while yielding pure products. nih.gov These alternative methods represent a significant step towards the sustainable production of indolizine scaffolds. bohrium.comnih.gov

The functionalization of the indolizine core is key to unlocking its full potential. Organic chemists are continuously developing new synthetic methods to create a diverse library of derivatives. bohrium.com These strategies often focus on improving efficiency, regioselectivity, and functional group tolerance.

Some modern approaches to indolizine synthesis include:

Transition-metal-free reactions: One-pot methods using TEMPO as an oxidant allow for the synthesis of multisubstituted indolizines from readily available starting materials under mild conditions. organic-chemistry.org

Copper-catalyzed reactions: Copper catalysts have been employed for the efficient synthesis of diversified indolizine derivatives from pyridines, methyl ketones, and alkenoic acids under solvent-free conditions. organic-chemistry.org

Palladium-catalyzed annulation: Regioselective annulation of 2-(pyridine-2-yl) acetonitrile (B52724) derivatives with propargyl carbonates provides a straightforward route to polysubstituted indolizines, where the choice of phosphine (B1218219) ligand controls the regioselectivity. organic-chemistry.org

Iodine-mediated cyclization: This method facilitates an oxidative cyclization between 2-(pyridin-2-yl)acetate derivatives and various alkynes, offering a regio- and chemoselective pathway to substituted indolizines. organic-chemistry.org

These advanced synthetic tools enable chemists to precisely modify the indolizine structure, which is crucial for conducting detailed Structure-Activity Relationship studies. researchgate.netorganic-chemistry.org